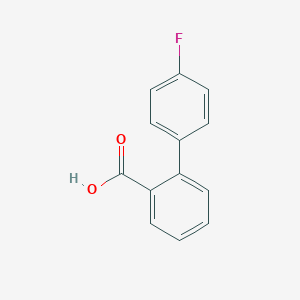

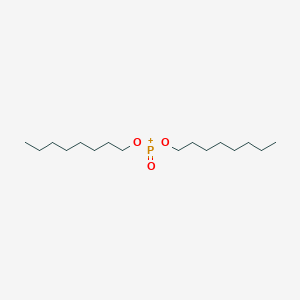

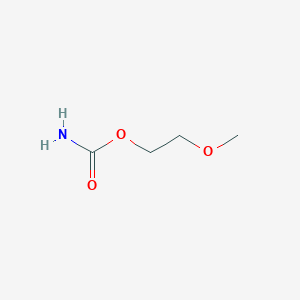

![molecular formula C17H19NO B157631 4-[1,1'-联苯]-4-基-4-哌啶醇 CAS No. 137884-47-0](/img/structure/B157631.png)

4-[1,1'-联苯]-4-基-4-哌啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

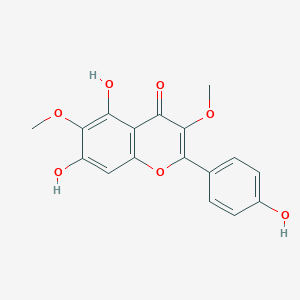

The compound 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a chemical structure that is related to various piperidinyl-substituted phenyl compounds. These compounds have been studied for their biological activities and potential applications in medicinal chemistry. The piperidine moiety is a common feature in many pharmacologically active molecules, and its incorporation into different chemical frameworks can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related piperidinyl-substituted compounds has been reported in several studies. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, with modifications to the right-hand side of the compounds resulting in potent agonists with selectivity over other adrenergic receptors . Diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters were synthesized through phenylation and subsequent acylation, with the intermediate piperidones also described . Additionally, a one-pot, three-component synthesis method was communicated for a compound with a piperidin-1-ylphenyl moiety . These studies demonstrate the versatility of synthetic approaches to create a variety of piperidinyl-substituted phenyl compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 4-[1,1'-Biphenyl]-4-YL-4-piperidinol has been characterized using various spectroscopic techniques. NMR spectroscopy has been extensively used to determine the structural characteristics of these compounds. For example, NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one derivatives were presented, and their conformations were analyzed . Single crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the chair conformation of the piperidine ring and the geometry around certain atoms .

Chemical Reactions Analysis

The chemical reactivity of piperidinyl-substituted phenyl compounds has been explored in various studies. These compounds can undergo a range of chemical reactions, including substitution reactions, to introduce different functional groups that can modulate their biological activity. For example, the synthesis of a compound involving a substitution reaction of a piperidin-4-yl methanone oxime with a sulfonyl chloride has been reported . The ability to perform such chemical transformations is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl-substituted phenyl compounds have been investigated through computational studies and experimental techniques. Computational studies indicate that synthesized compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . Theoretical calculations, including density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap . Thermal properties have been studied using thermogravimetric analysis, revealing the stability of the structures under certain temperature ranges .

科学研究应用

化学和药代动力学

非索非那定是一种与“4-[1,1'-联苯]-4-基-4-哌啶醇”密切相关的化合物,由于其与 H1 受体的强结合亲和力,表现出有效的抗组胺作用。该化合物的亲水性羧基取代基使其作用时间更长。研究详细阐述了该化合物的化学、药代动力学及其在各种基质中估算的分析方法,突出了其在过敏治疗中的重要性以及对其进行质量控制和药代动力学研究需要新的分析方法 (Sharma 等人,2021 年)。

药理应用

抗精神病药:芳基环烷基胺(包括苯基哌啶)已被确定为几种抗精神病药物中的关键药效基团。芳基烷基取代基的修饰已被证明可以提高在 D2 样受体上的结合亲和力的效力和选择性,强调了这些化合物在开发用于治疗精神疾病的药物中的结构重要性 (Sikazwe 等人,2009 年)。

DNA 结合和拓扑异构酶抑制:与“4-[1,1'-联苯]-4-基-4-哌啶醇”相关的 Hoechst 33258 及其类似物牢固地结合到双链 DNA 的小沟中,显示出对富含 AT 的序列的特异性。这些化合物不仅用作荧光 DNA 染料,还可用作放射防护剂和拓扑异构酶抑制剂,为药物设计和对 DNA 结合机制的分子研究提供了基础 (Issar 和 Kakkar,2013 年)。

利什曼病治疗:胡椒属,特别是 P. aduncun 和 P. mollicomum,已显示出对各种形式的寄生虫具有杀灭利什曼原虫的活性,表明胡椒化合物在开发新的利什曼病治疗方法中具有潜力。这篇综述突出了基于天然产物和植物疗法的治疗前景,强调了胡椒属作为药理活性化合物来源的重要性 (Peixoto 等人,2021 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-(4-phenylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFEAYWUYVNKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633520 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,1'-Biphenyl]-4-YL-4-piperidinol | |

CAS RN |

137884-47-0 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。